molecular formula C13H15ClN4O3 B10897846 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide

Cat. No.: B10897846
M. Wt: 310.73 g/mol
InChI Key: LJTSEMRWWAXMRT-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N’~2~-ISOBUTYRYL-2-FUROHYDRAZIDE is unique due to its combined pyrazole and furohydrazide moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C13H15ClN4O3

Molecular Weight

310.73 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide

InChI

InChI=1S/C13H15ClN4O3/c1-8(2)12(19)16-17-13(20)11-4-3-10(21-11)7-18-6-9(14)5-15-18/h3-6,8H,7H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

LJTSEMRWWAXMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl

Origin of Product

United States

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